molecular formula C14H15N7OS2 B12449186 4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine

4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine

Cat. No.: B12449186
M. Wt: 361.5 g/mol
InChI Key: WXGNAZBRDINMIA-UHFFFAOYSA-N
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Description

4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that includes a triazine ring, a thiadiazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiadiazole Moiety: This step involves the reaction of appropriate precursors to form the 1,3,4-thiadiazole ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction.

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving the thiadiazole moiety and other reactants.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group or the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(5-((4-methoxyphenyl)imino)-1,3-pentadienyl)aniline hydrochloride
  • 5-fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one

Uniqueness

4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine is a complex organic molecule characterized by a unique combination of structural features including a triazine ring, a thiadiazole moiety, and a methoxyphenyl group. This intricate structure suggests potential biological activity that has been explored in various studies.

Structural Characteristics

The molecular formula for this compound is C13H13N7S2C_{13}H_{13}N_7S_2 with a molecular weight of approximately 361.5 g/mol. The presence of multiple functional groups may influence its chemical properties and biological interactions.

Feature Description
Molecular Formula C13H13N7S2C_{13}H_{13}N_7S_2
Molecular Weight 361.5 g/mol
Key Structural Components Triazine ring, thiadiazole moiety, methoxyphenyl group

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess notable anti-tumor activity.

Anticancer Properties

Studies have shown that derivatives of thiadiazole can inhibit the growth of human cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies revealed that compounds similar to the target compound exhibited IC50 values indicating their effectiveness in inhibiting cancer cell proliferation.
    Cell Line IC50 (µM) Reference
    MDA-MB-2313.3
    SK-MEL-24.27
    SK-OV-319.5

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes related to cancer progression. The structure–activity relationship (SAR) studies suggest that the nature of substituents on the phenyl ring significantly influences cytotoxicity.

Case Studies

  • Alam et al. (2011) : This study focused on synthesizing and evaluating a series of thiadiazole derivatives for their anticancer activity against several human cancer cell lines including lung (A549) and ovarian (SK-OV-3). The results indicated significant suppressive activity across all tested lines.
  • Juszczak et al. (2012) : This research highlighted the anticancer activity of various thiadiazole derivatives against peripheral cancers and showed promising results with low toxicity to normal cells.

Additional Biological Activities

Beyond anticancer properties, derivatives of the thiadiazole scaffold have shown potential in other biological activities:

  • Antimicrobial Activity : Some studies suggest these compounds possess antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective activities in preclinical models.

Properties

Molecular Formula

C14H15N7OS2

Molecular Weight

361.5 g/mol

IUPAC Name

2-N-(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)methylsulfanyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H15N7OS2/c1-8-20-21-11(24-8)7-23-14-18-12(15)17-13(19-14)16-9-3-5-10(22-2)6-4-9/h3-6H,7H2,1-2H3,(H3,15,16,17,18,19)

InChI Key

WXGNAZBRDINMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)CSC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N

Origin of Product

United States

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